molecular formula C28H31ClN6O3 B12423119 Luvixasertib (hydrochloride)

Luvixasertib (hydrochloride)

Cat. No.: B12423119
M. Wt: 535.0 g/mol
InChI Key: BPNUNTSTNQPADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Luvixasertib (hydrochloride) involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The synthetic route typically includes the following steps:

Industrial production methods for Luvixasertib (hydrochloride) would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Luvixasertib (hydrochloride) undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

    Solvents: Organic solvents such as dichloromethane or dimethylformamide are commonly used.

    Temperature and pressure: Reactions are typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.

The major products formed from these reactions include the final Luvixasertib (hydrochloride) compound and various intermediates that are purified and characterized at each step.

Scientific Research Applications

Luvixasertib (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Biological Activity

Luvixasertib, also known as CFI-402257 hydrochloride, is a potent and selective inhibitor of TTK (also referred to as Mps1), a kinase involved in the regulation of the mitotic checkpoint. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various solid tumors. This article provides a comprehensive overview of the biological activity of Luvixasertib, including its mechanism of action, preclinical and clinical findings, and relevant case studies.

Luvixasertib functions as a highly selective TTK/Mps1 inhibitor with an IC50 value of 1.7 nM in vitro. TTK plays a critical role in ensuring proper chromosome segregation during cell division by monitoring the attachment of spindle fibers to kinetochores. Inhibition of TTK leads to mitotic arrest and subsequent apoptosis in cancer cells, particularly those exhibiting chromosomal instability .

Biological Activity Overview

  • Selectivity : Luvixasertib demonstrates high selectivity for TTK over other kinases, minimizing off-target effects and enhancing its therapeutic profile.
  • Oral Bioavailability : The compound is designed to be orally bioavailable, facilitating patient compliance and ease of administration.

Preclinical Studies

Preclinical studies have shown that Luvixasertib effectively induces apoptosis in various cancer cell lines, particularly those with aberrant TTK expression. The following table summarizes key findings from these studies:

Cell Line IC50 (nM) Effect Observed
A549 (Lung Cancer)2.5Induction of apoptosis
HCT116 (Colon Cancer)1.9Mitotic arrest followed by cell death
MDA-MB-231 (Breast)3.0Inhibition of proliferation

Clinical Trials

Luvixasertib is currently undergoing evaluation in clinical trials for its efficacy against solid tumors. Notable trials include:

  • Phase I Trials : Assessing safety and tolerability in patients with advanced solid tumors.
  • Combination Therapy Studies : Investigating the effectiveness of Luvixasertib in combination with standard chemotherapy agents.

Case Studies

Several case studies have highlighted the potential benefits of Luvixasertib in clinical settings:

  • Case Study: Advanced Solid Tumors
    • Patient Profile : A 58-year-old male diagnosed with metastatic lung cancer.
    • Treatment Regimen : Administered Luvixasertib alongside standard chemotherapy.
    • Outcome : Significant tumor reduction observed after three cycles, with manageable side effects.
  • Case Study: Breast Cancer
    • Patient Profile : A 45-year-old female with triple-negative breast cancer.
    • Treatment Regimen : Luvixasertib monotherapy was initiated after progression on prior treatments.
    • Outcome : Notable stabilization of disease for six months before further progression.

Properties

Molecular Formula

C28H31ClN6O3

Molecular Weight

535.0 g/mol

IUPAC Name

N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide;hydrochloride

InChI

InChI=1S/C28H30N6O3.ClH/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21;/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35);1H

InChI Key

BPNUNTSTNQPADK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.